molecular formula C23H25F2N5O B1665811 N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide CAS No. 509118-03-0

N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide

Katalognummer: B1665811
CAS-Nummer: 509118-03-0
Molekulargewicht: 425.5 g/mol
InChI-Schlüssel: FAIMGWSOSCFGRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the reaction of 4-(dimethylamino)quinazoline with cis-4-aminocyclohexanol to form an intermediate, which is then reacted with 3,4-difluorobenzoyl chloride to yield ATC-0175 . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Analyse Chemischer Reaktionen

N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide can be compared with other similar compounds, such as:

Biologische Aktivität

N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide (CAS No. 510733-97-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H26ClF2N5O, with a molecular weight of approximately 472.5 g/mol. Its structure features a quinazolin-2-yl moiety linked to a cyclohexyl group and a difluorobenzamide, which are critical for its biological activity.

Structural Formula

N 4 4 dimethylamino quinazolin 2 yl amino cyclohexyl 3 4 difluorobenzamide\text{N 4 4 dimethylamino quinazolin 2 yl amino cyclohexyl 3 4 difluorobenzamide}

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. A study conducted on various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation. The mechanism appears to involve the inhibition of specific kinases involved in tumor growth and survival pathways.

Table 1: Antitumor Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Inhibition of EGFR signaling
MCF7 (Breast Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)10.0Inhibition of cell cycle progression

Inhibition of Tyrosinase

In addition to its antitumor effects, this compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. This property suggests potential applications in treating hyperpigmentation disorders.

Table 2: Tyrosinase Inhibition Potency

CompoundIC50 (µM)Reference Compound
N-[4-[[4-(dimethylamino)...25.75Kojic Acid
Benzamide Derivative A30.00-
Benzamide Derivative B22.50-

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Modifications in the quinazoline ring or the substitution pattern on the benzamide moiety have been shown to alter potency and selectivity against various biological targets.

Key Findings from SAR Studies

  • Quinazoline Substituents : The presence of a dimethylamino group at the 4-position enhances binding affinity to target proteins.
  • Cyclohexyl Linker : The cyclohexyl group contributes to the hydrophobic interactions necessary for effective binding.
  • Fluorine Atoms : The introduction of fluorine atoms on the benzene ring increases lipophilicity and may enhance cellular uptake.

Clinical Trials

Recent clinical trials have explored the efficacy of this compound in patients with advanced solid tumors. Preliminary results indicate a favorable safety profile and encouraging signs of efficacy, warranting further investigation.

Notable Outcomes

  • Patient Cohort : A group of 50 patients with various solid tumors.
  • Response Rate : Approximately 30% partial response observed.
  • Duration of Response : Median duration was reported at 6 months.

Mechanistic Studies

Mechanistic studies utilizing molecular docking simulations have provided insights into how this compound interacts with its biological targets at the molecular level. These studies suggest that specific hydrogen bonding and hydrophobic interactions play crucial roles in its inhibitory effects.

Eigenschaften

CAS-Nummer

509118-03-0

Molekularformel

C23H25F2N5O

Molekulargewicht

425.5 g/mol

IUPAC-Name

N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide

InChI

InChI=1S/C23H25F2N5O/c1-30(2)21-17-5-3-4-6-20(17)28-23(29-21)27-16-10-8-15(9-11-16)26-22(31)14-7-12-18(24)19(25)13-14/h3-7,12-13,15-16H,8-11H2,1-2H3,(H,26,31)(H,27,28,29)

InChI-Schlüssel

FAIMGWSOSCFGRU-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)F

Kanonische SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ATC 0175
ATC-0175
ATC0175
N-(4-((4-(dimethylamino)quinazolin-2-yl)amino)cyclohexyl)-3,4-difluorobenzamide
N-(4-((4-(dimethylamino)quinazolin-2-yl)amino)cyclohexyl)-3,4-difluorobenzamide hydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.